molecular formula C8H9NO B1282652 2-Amino-4-methylbenzaldehyde CAS No. 59236-38-3

2-Amino-4-methylbenzaldehyde

Cat. No.: B1282652
CAS No.: 59236-38-3
M. Wt: 135.16 g/mol
InChI Key: XCDGQRLFOGCSAT-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method for synthesizing this compound involves the reduction of 2-nitro-4-methylbenzaldehyde. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Amination of 4-Methylbenzaldehyde: Another method involves the direct amination of 4-methylbenzaldehyde using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or nitro compounds.

    Reduction: It can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs the incoming electrophile to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: 2-Amino-4-methylbenzoic acid.

    Reduction: 2-Amino-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Biochemical Analysis

Biochemical Properties

2-Amino-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their stability and ability to form complexes with metal ions . In biochemical reactions, this compound interacts with enzymes and proteins that facilitate the formation of these Schiff bases. The compound’s amino group can form covalent bonds with the carbonyl group of aldehydes or ketones, leading to the formation of imines. These interactions are crucial in various biological processes, including enzyme catalysis and signal transduction.

Cellular Effects

This compound has been shown to influence cellular processes by interacting with cellular antioxidation systems. Studies have indicated that benzaldehyde derivatives, including this compound, can disrupt cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with superoxide dismutases and glutathione reductase can affect the cell’s ability to manage oxidative stress, thereby influencing cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of Schiff bases and subsequent interactions with biomolecules. The compound’s amino group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form imines . This reaction is often catalyzed by enzymes and can lead to the formation of stable complexes with metal ions. These complexes can inhibit or activate enzymes, alter gene expression, and affect various biochemical pathways. The molecular mechanism of this compound also involves its ability to form hydrogen bonds and van der Waals interactions with other biomolecules, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can influence cellular function and biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular antioxidation systems, leading to prolonged changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular antioxidation capacity and improve cell function . At high doses, it can cause toxicity and adverse effects, including oxidative stress and cell death. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound can interact with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . These interactions can affect the levels of key metabolites, including amino acids and their derivatives, thereby influencing cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate in various cellular compartments. The distribution of the compound within tissues can influence its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress. The localization of the compound within specific organelles can affect its interactions with biomolecules and its overall biochemical activity.

Scientific Research Applications

2-Amino-4-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Comparison with Similar Compounds

    2-Amino-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a methyl group.

    2-Amino-4-nitrobenzaldehyde: Contains a nitro group, leading to different chemical properties and reactivity.

    2-Amino-4-hydroxybenzaldehyde: Features a hydroxyl group, which affects its solubility and reactivity.

Uniqueness: 2-Amino-4-methylbenzaldehyde is unique due to the presence of both an amino and a methyl group on the benzene ring, which influences its reactivity and makes it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for targeted modifications and applications in various fields.

Properties

IUPAC Name

2-amino-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDGQRLFOGCSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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